2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-13-22-17-3-2-15(12-18(17)28-13)29(26,27)21-10-11-24-19(25)5-4-16(23-24)14-6-8-20-9-7-14/h2-9,12,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBKXJGTRAFHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features, including a benzo[d]thiazole moiety, a pyridazine ring, and a pyridine group, suggest potential interactions with various biological targets, making it a candidate for medicinal applications. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of several functional groups that may contribute to its biological activity.
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The structural components of this compound suggest potential efficacy against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Acetyl-N,N-diethylbenzenesulfonamide | Sulfonamide with acetyl group | COX-2 inhibitor |
| Pyrazole derivatives | Contain pyrazole ring | Antiviral and anticancer properties |
| Thiazole-based compounds | Thiazole heterocycle present | Antimicrobial activities |
Studies indicate that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 0.046 μM against resistant strains .
2. Anticancer Activity
The compound's structural complexity may enhance its interaction with cancer-related biological targets. Research into similar sulfonamide derivatives has shown promising anticancer activities. For instance, derivatives of benzothiazoles have been reported to inhibit tumor growth in various cancer cell lines.
Case Study:
A study on thiazine derivatives showed that certain compounds exhibited IC50 values below 500 nM against cancer cell lines, indicating potent cytotoxic effects . The specific mechanism of action often involves inhibition of key enzymes involved in cell proliferation.
3. Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. The presence of the benzo[d]thiazole moiety may contribute to this activity by modulating inflammatory pathways.
Mechanism:
Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in the inflammatory response .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding its SAR is vital for optimizing its biological activity.
Key Findings:
- The presence of electron-donating groups enhances antimicrobial activity.
- Structural modifications at the sulfonamide nitrogen can significantly affect potency against specific targets.
- The combination of pyridine and thiazole rings has been linked to increased binding affinity to biological macromolecules .
Scientific Research Applications
Antimicrobial Activity
The structural complexity of 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide positions it as a candidate for antimicrobial studies. Similar compounds have demonstrated significant antibacterial and antifungal properties. For example:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Acetyl-N,N-diethylbenzenesulfonamide | Sulfonamide with acetyl group | COX-2 inhibitor |
| Pyrazole derivatives | Contain pyrazole ring | Antiviral and anticancer properties |
| Thiazole-based compounds | Thiazole heterocycle present | Antimicrobial activities |
The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their broad-spectrum antibacterial effects. Studies focusing on the compound's interaction with bacterial enzymes could reveal its efficacy against resistant strains.
Anticancer Potential
The pyridazine and pyridine components in the structure suggest potential anticancer properties. Research into similar derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, triazolopyridazine derivatives have been reported to inhibit specific kinases associated with tumor growth.
Enzyme Inhibition Studies
The compound's ability to bind to biological macromolecules such as enzymes or receptors is crucial for therapeutic development. Interaction studies could focus on:
- Kinase inhibition : Investigating its effect on kinases involved in signal transduction pathways related to cancer.
- Antimicrobial targets : Assessing its binding affinity to bacterial enzymes that are crucial for survival.
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound, providing insights into its potential applications:
- In Vitro Antimicrobial Assessment : A study demonstrated that thiazole-based compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that similar structures could yield effective antimicrobial agents.
- Kinase Activity Inhibition : Research on triazolopyridazine derivatives indicated strong inhibition of MET kinase, which is implicated in various cancers. The IC50 values noted were in the nanomolar range, showcasing the potency of these compounds.
- Pharmacological Profiles : Comparative studies highlighted that compounds with similar functional groups often exhibit diverse pharmacological profiles, emphasizing the importance of structural variations in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, we compare it with analogs from the benzothiazole-sulfonamide family, focusing on structural variations, synthesis pathways, and reported bioactivity.
Structural and Functional Group Comparisons
Key Observations :
- Heterocyclic Core: The target compound’s pyridazine ring (vs. pyridone in 10a) introduces distinct electronic properties.
- Substituents : The pyridin-4-yl group at position 3 of the pyridazine may enhance π-π stacking interactions with biological targets compared to simpler aryl groups in analogs.
- Linker : The ethyl linker in the target compound may improve conformational flexibility relative to direct acetyl linkages in 10a, possibly affecting pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridazinone-based compounds often involves coupling reactions, cyclization, and sulfonamide formation. For example, pyridazinone intermediates can be synthesized via refluxing with K₂CO₃ in methanol (yield optimization up to 99.9% under controlled pH and temperature) . Key steps include:
- Amide coupling : Use coupling agents like EDCl/HOBt for sulfonamide formation.
- Cyclization : Optimize reaction time (e.g., 12–24 hours) and temperature (70–100°C) to minimize byproducts.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyridazinyl and benzothiazole moieties (e.g., pyridin-4-yl proton signals at δ 8.5–9.0 ppm) .
- HPLC-MS : Assess purity (>95%) with a C18 column (acetonitrile/water + 0.1% formic acid) and compare experimental m/z with theoretical values .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of calculated values .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, carbonic anhydrases) or antimicrobial activity:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity with malachite green reagent) .
- Antimicrobial Testing : Perform broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Pyridazinyl Group : Replace pyridin-4-yl with pyridin-3-yl or pyrimidine to assess steric/electronic effects on binding .
- Sulfonamide Linker : Introduce methyl or trifluoromethyl groups to enhance lipophilicity (logP) and metabolic stability .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., EGFR kinase) .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Assay Reprodubility : Validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Statistical Analysis : Apply ANOVA or t-tests to identify outliers, and use dose-response curves (IC₅₀/EC₅₀) to quantify potency variations .
- Solubility Correction : Account for DMSO vehicle effects by measuring compound solubility via nephelometry .
Q. How can metabolic stability and toxicity be evaluated during preclinical development?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells (48-hour exposure) to determine CC₅₀ values .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
